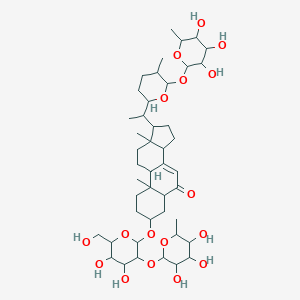![molecular formula C12H15N2O+ B220791 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium, also known as PHMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHMI is a heterocyclic compound that contains an imidazole ring, which is a five-membered aromatic ring with two nitrogen atoms.
Aplicaciones Científicas De Investigación
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In material science, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In vivo studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have insecticidal activity against various insect pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have a wide range of activities, making it a versatile compound for various research applications. However, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is also relatively unstable, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium. One potential direction is the development of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium as a natural alternative to synthetic pesticides in agriculture. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can also be studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Conclusion
In conclusion, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction, and it has been shown to have anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as its insecticidal properties in agriculture. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Métodos De Síntesis
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction between benzaldehyde, acetone, and ammonium acetate in methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. This synthesis method is simple, cost-effective, and yields high purity 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium.
Propiedades
Nombre del producto |
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium |
|---|---|
Fórmula molecular |
C12H15N2O+ |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol |
InChI |
InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1 |
Clave InChI |
YAMHOTQENCUSNQ-UHFFFAOYSA-N |
SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
SMILES canónico |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)








